molecular formula C16H29N3O7 B12929141 tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate

tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate

Cat. No.: B12929141
M. Wt: 375.42 g/mol
InChI Key: IERZZGXDUZIMSC-QZXXHOLOSA-N
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Description

tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate: is a chemical compound that is often used as an impurity reference standard in pharmaceutical research. It is related to the anticoagulant drug Edoxaban, which is a direct factor Xa inhibitor. This compound is significant in the study of drug impurities and their effects on the efficacy and safety of pharmaceutical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate typically involves multiple steps, including the protection of amino groups, cyclization, and carbamate formation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a pharmaceutical grade.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur, particularly at the amino or carbamate groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reference standard for impurity profiling in the synthesis of pharmaceutical drugs. It helps in understanding the purity and stability of the final drug product.

Biology: In biological research, it is used to study the metabolic pathways and interactions of related pharmaceutical compounds. It aids in identifying potential metabolites and their biological effects.

Medicine: In medicine, this compound is crucial for ensuring the safety and efficacy of anticoagulant drugs like Edoxaban. It helps in the development of safer and more effective therapeutic agents.

Industry: In the pharmaceutical industry, it is used in quality control and regulatory compliance to ensure that drug products meet the required standards for impurity levels.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate involves its role as an impurity in pharmaceutical compounds. It does not have a direct therapeutic effect but is used to study the effects of impurities on drug efficacy and safety. The molecular targets and pathways involved are related to the parent compound, Edoxaban, which inhibits factor Xa in the coagulation cascade.

Comparison with Similar Compounds

  • tert-Butyl ((1R,2R,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate
  • tert-Butyl ((1R,2R,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate

Uniqueness: The uniqueness of tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate lies in its specific stereochemistry and its role as an impurity reference standard. It provides valuable insights into the impurity profiles of pharmaceutical compounds, which is essential for drug development and regulatory compliance.

Properties

Molecular Formula

C16H29N3O7

Molecular Weight

375.42 g/mol

IUPAC Name

tert-butyl N-[(1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid

InChI

InChI=1S/C14H27N3O3.C2H2O4/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6)/t9-,10-,11-;/m1./s1

InChI Key

IERZZGXDUZIMSC-QZXXHOLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@H]1N)C(=O)N(C)C.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O

Origin of Product

United States

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